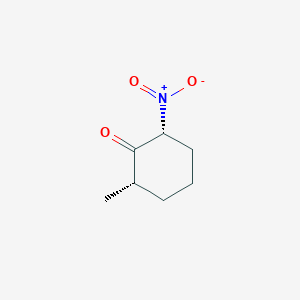
Disulfide, bis((methylthio)methyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis((methylthio)methyl) is an organic compound with the molecular formula C3H8S3 and a molecular weight of 140.291 g/mol . It is also known by other names such as methyl methylthiomethyl disulfide, 2,4,5-trithiahexane, and 2,3,5-trithiahexane . This compound is characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a methylthio group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis((methylthio)methyl) typically involves the reaction of methylthiol with a suitable oxidizing agent. One common method is the oxidation of methylthiol using hydrogen peroxide or iodine as the oxidizing agent . The reaction can be represented as follows:
[ 2 \text{CH}_3\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{S-SCH}_3 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of disulfide, bis((methylthio)methyl) may involve continuous processes where methylthiol is oxidized in the presence of a catalyst. The use of catalysts such as iodine can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, bis((methylthio)methyl) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to methylthiol using reducing agents like lithium aluminum hydride.
Substitution: The disulfide bond can be cleaved and substituted with other groups in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and peracetic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiolate anions, alkyl halides.
Major Products Formed
Oxidation: Methyl methanethiosulfinate, methyl methanethiosulfonate.
Reduction: Methylthiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis((methylthio)methyl) has several applications in scientific research:
Biology: Studied for its role in redox reactions and disulfide exchange processes in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Wirkmechanismus
The mechanism of action of disulfide, bis((methylthio)methyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo disulfide exchange reactions, where the sulfur atoms act as nucleophiles, electrophiles, and leaving groups . This process is essential for the formation and rearrangement of disulfide bonds in proteins.
Vergleich Mit ähnlichen Verbindungen
Disulfide, bis((methylthio)methyl) can be compared with other similar compounds such as:
Dimethyl disulfide: Similar structure but lacks the methylthio groups.
Diethyl disulfide: Contains ethyl groups instead of methyl groups.
Dipropyl disulfide: Contains propyl groups instead of methyl groups.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variation in alkyl groups .
Eigenschaften
CAS-Nummer |
85544-38-3 |
|---|---|
Molekularformel |
C4H10S4 |
Molekulargewicht |
186.4 g/mol |
IUPAC-Name |
methylsulfanyl-(methylsulfanylmethyldisulfanyl)methane |
InChI |
InChI=1S/C4H10S4/c1-5-3-7-8-4-6-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
QLDCJQYUNZUCHD-UHFFFAOYSA-N |
Kanonische SMILES |
CSCSSCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


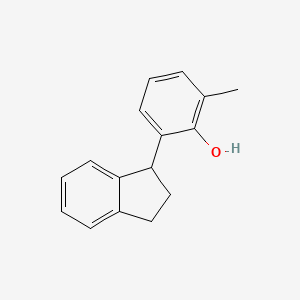
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
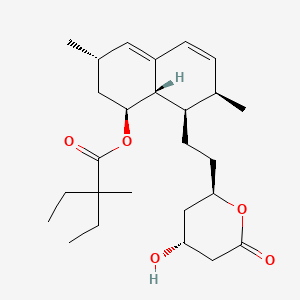
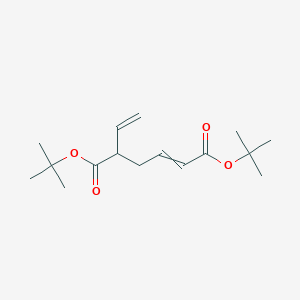
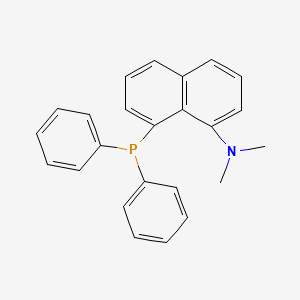
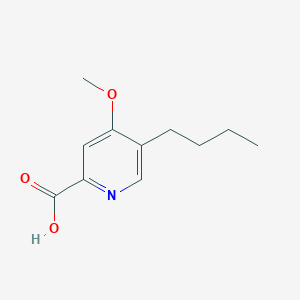
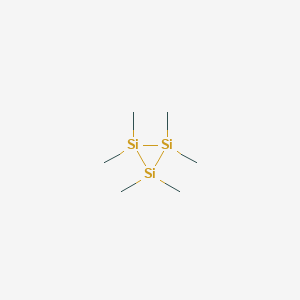
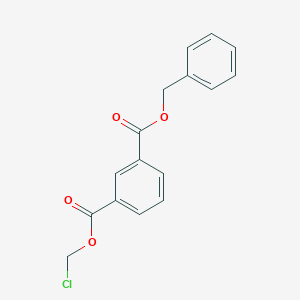
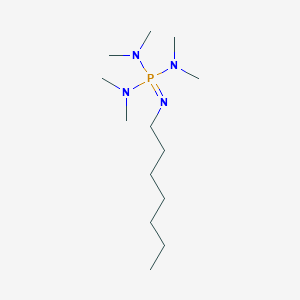
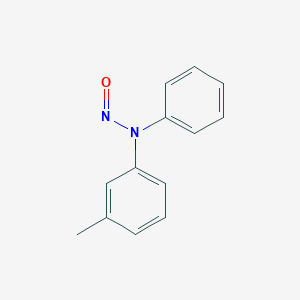
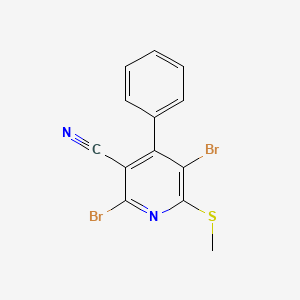
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)

